molecular formula C17H24N2O2 B13205486 Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B13205486
M. Wt: 288.4 g/mol
InChI Key: HJVMQXYKAXIULO-UHFFFAOYSA-N
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Description

Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 2059970-56-6) is a bicyclic organic compound featuring a 2-azabicyclo[4.2.0]octane core. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.38 g/mol . The structure includes a benzyl ester group at position 2, an amino group at position 7, and two methyl substituents at position 6. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of β-lactam antibiotics and other bicyclic scaffolds .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-17(2)14(18)13-9-6-10-19(15(13)17)16(20)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,6,9-11,18H2,1-2H3

InChI Key

HJVMQXYKAXIULO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2C1N(CCC2)C(=O)OCC3=CC=CC=C3)N)C

Origin of Product

United States

Chemical Reactions Analysis

Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve neurotransmitter systems and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bicyclic azabicyclo derivatives. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate C₁₇H₂₄N₂O₂ 7-NH₂, 8,8-CH₃, 2-benzyl ester 288.38 Antibiotic intermediates, chiral synthesis
Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate C₁₈H₂₃NO₃ 7-oxo, 8,8-CH₃, 2-benzyl ester 301.38 Antimicrobial research
tert-Butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate C₁₅H₂₆N₂O₂ 7-NH₂, 8,8-CH₃, 2-tert-butyl ester 278.38 Prodrug development, solubility modulation
(6R,7R)-Benzyl 7-(3-(4-methoxyphenyl)propanamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate C₂₃H₂₉N₂O₅S 5-thia, 8-oxo, 3-CH₃, 7-propanamido substituent 445.50 Antimycobacterial activity (94% purity)
(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate C₂₄H₂₃N₂O₃S 5-thia, 8-oxo, benzhydryl ester 431.52 β-lactamase inhibition studies

Key Findings from Comparative Analysis:

Structural Impact on Reactivity: The 7-amino group in the target compound enhances nucleophilic reactivity compared to the 7-oxo analogs (e.g., Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate), which are more electrophilic .

Synthetic Challenges :

  • The tert-butyl analog () demonstrates higher thermal stability due to steric protection from the bulky ester group, whereas the benzyl ester in the target compound offers easier deprotection under catalytic hydrogenation .
  • The 2% yield reported for (6R,7R)-Benzyl 7-(3-(4-methoxyphenyl)propanamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate highlights synthetic challenges in functionalizing the bicyclic core .

Biological Activity :

  • Thia-containing analogs (e.g., and ) show selective activity against Mycobacterium tuberculosis, attributed to sulfur’s role in disrupting bacterial cell walls .
  • The absence of sulfur in the target compound may limit its direct antimicrobial utility but enhances its versatility as a chiral building block .

Storage recommendations for Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate (dry, ventilated conditions) apply broadly to this class to prevent ester hydrolysis .

Biological Activity

Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate, with the CAS number 2059970-56-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, with a molecular weight of 288.38 g/mol. The structural characteristics contribute significantly to its biological activity, particularly in receptor binding and enzyme inhibition.

Biological Activity Overview

  • Mechanism of Action :
    • The compound exhibits potential as an inhibitor for various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
    • It may interact with the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response by degrading palmitoylethanolamide (PEA) .
  • Pharmacological Effects :
    • Anti-inflammatory Properties : Preliminary studies suggest that compounds structurally related to Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane derivatives can inhibit inflammatory mediators, thereby enhancing PEA levels and prolonging its analgesic effects .
    • Neuropharmacological Activity : The compound's structure suggests potential activity at central nervous system (CNS) receptors, which could lead to applications in treating pain or neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane derivatives:

CompoundModificationBiological Activity
Benzyl 7-amino derivativeAddition of methyl groupsEnhanced receptor affinity
Substituted phenyl ringsVarying electron-withdrawing groupsModulated potency against NAAA
Alkyl chain variationsLonger chainsIncreased lipophilicity and CNS penetration

Case Studies and Research Findings

  • In Vitro Studies :
    • Research has demonstrated that similar azabicyclic compounds exhibit significant inhibition of NAAA with IC50 values in the low nanomolar range . This suggests that Benzyl 7-amino derivatives may share similar inhibitory profiles.
  • In Vivo Pharmacokinetics :
    • Animal models have shown promising results for azabicyclic compounds in reducing inflammation and pain responses when administered at optimized dosages . Further studies are required to establish the pharmacokinetic profile of Benzyl 7-amino derivatives.
  • Clinical Relevance :
    • The potential application of these compounds in clinical settings is supported by their ability to modulate pain pathways and inflammatory responses effectively .

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